molecular formula C20H20F4N2O3S B11237226 1-[(4-fluorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide

Cat. No.: B11237226
M. Wt: 444.4 g/mol
InChI Key: DRWASWWWUIMWLQ-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methanesulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methanesulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of key intermediates and subsequent coupling reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methanesulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.

    Substitution: The replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[(4-Fluorophenyl)methanesulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methanesulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Fluorophenyl)methanesulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both fluorine and sulfonyl groups enhances its reactivity and stability, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C20H20F4N2O3S

Molecular Weight

444.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H20F4N2O3S/c21-17-7-3-14(4-8-17)13-30(28,29)26-11-1-2-15(12-26)19(27)25-18-9-5-16(6-10-18)20(22,23)24/h3-10,15H,1-2,11-13H2,(H,25,27)

InChI Key

DRWASWWWUIMWLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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